
Methyl indolizine-1-carboxylate
Descripción general
Descripción
Methyl indolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl indolizine-1-carboxylate typically involves the Ortoleva–King reaction. This method includes the iodine-catalyzed reaction of 2-pyridylacetate with various benzophenones, followed by the aldol condensation of the pyridinium intermediate . This protocol is compatible with a broad range of functional groups and affords 1,2-disubstituted indolizines in yields up to 68% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Sulfenylation Reactions
Methyl indolizine-1-carboxylate undergoes regioselective sulfenylation at the C3 position when treated with sulfenylating agents under optimized conditions. Key findings from recent studies include:
Table 1: Sulfenylation Reactions with Various Sulfenylating Agents
Entry | Sulfenylating Agent | Additive | Solvent | Yield (%) | Product Structure |
---|---|---|---|---|---|
1 | PhSCl (Phenylsulfenyl chloride) | None | Toluene | 82 | Methyl 3-(phenylthio)indolizine-1-carboxylate |
2 | p-Tolylsulfonyl chloride | Triphenylphosphine | Toluene | 88 | Methyl 3-(p-tolylthio)indolizine-1-carboxylate |
3 | 4-Cl-C₆H₄SO₂Cl | Triphenylphosphine | Toluene | 81 | Methyl 3-(4-chlorophenylthio)indolizine-1-carboxylate |
4 | 4-Br-C₆H₄SO₂Cl | Triphenylphosphine | Toluene | 76 | Methyl 3-(4-bromophenylthio)indolizine-1-carboxylate |
-
Conditions : Reactions were conducted at 130°C for 24 hours under nitrogen atmosphere .
-
Mechanism : The process involves nucleophilic attack at C3, facilitated by the electron-rich indolizine core. Triphenylphosphine enhances reactivity by reducing steric hindrance .
Cycloaddition Reactions
The compound participates in [3+2] cycloaddition reactions with electron-deficient alkynes, forming fused indolizine derivatives.
Example Reaction :
this compound reacts with methyl propiolate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding methyl 3-(quinolin-2-yl)indolizine-1-carboxylate .
Key Data :
-
Yield : ~70–85% (purified via column chromatography).
-
Conditions : Room temperature, 24-hour reaction time.
-
Characterization : Structure confirmed by
,
, and mass spectrometry .
Transition Metal-Catalyzed Coupling
Palladium-catalyzed multicomponent reactions enable the synthesis of π-expanded indolizines.
Table 2: Palladium-Catalyzed Reactions Under CO Atmosphere
Entry | Aryl Halide | CO Pressure (atm) | Additive | Yield (%) | Product |
---|---|---|---|---|---|
1 | p-Tolyl iodide | 1 | Pd(OAc)₂, LiCl | 76 | Dimethyl 3-(p-tolyl)indolizine-1,2-dicarboxylate |
2 | 4-Bromophenyl iodide | 3 | Pd(OAc)₂, LiCl | 84 | Dimethyl 3-(4-bromophenyl)indolizine-1,2-dicarboxylate |
-
Mechanism : CO insertion facilitates carbopalladation, followed by cyclization to form the indolizine core .
Oxidative Functionalization
Iodine-mediated oxidative cyclization with aldehydes expands the π-system of indolizines.
Example :
Reaction with enolizable aldehydes (e.g., benzaldehyde) in the presence of iodine yields 3-cyanoindolizines.
Photooxygenation
While not directly studied on this compound, structurally similar indolizines undergo singlet oxygen-mediated photooxygenation. This reaction typically cleaves the C3–N bond or forms dioxetanes, depending on the solvent (methanol vs. acetonitrile) .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Antimicrobial Activity
Methyl indolizine-1-carboxylate has demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of this compound can inhibit both susceptible and multi-drug-resistant strains of Mtb.
Table 1: Antimicrobial Activity of Methyl Indolizine Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 16 | Mycobacterium tuberculosis |
N'-(pyridine-4-carbonyl) indolizine-1-carbohydrazide | 32 | Mycobacterium tuberculosis |
Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 8 | Mycobacterium tuberculosis |
The compound has shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL against resistant strains .
2. Anti-inflammatory Properties
The compound's derivatives have been studied for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. One derivative exhibited an IC50 value of 5.84 µM, comparable to the established COX inhibitor indomethacin. The mechanism involves hydrophobic interactions with the COX-2 enzyme, suggesting potential therapeutic applications in treating inflammatory diseases .
3. Cytotoxicity Assessment
Cytotoxicity studies using the MTT assay have indicated that some methyl indolizine derivatives possess selective toxicity towards pathogenic bacteria while sparing human cell lines. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Studies and Research Findings
Antitubercular Screening : A series of synthesized indolizine derivatives were evaluated for their activity against Mtb. Compounds showing over 90% inhibition at low concentrations were further assessed for toxicity against VERO cells, ensuring safety profiles suitable for therapeutic use .
COX-2 Inhibition Studies : Various derivatives were analyzed for their inhibitory effects on COX-2. Structure-activity relationship (SAR) analyses indicated that specific substitutions on the indolizine ring could enhance inhibitory potency .
Molecular Docking Studies : Computational studies have explored binding interactions between methyl indolizine derivatives and target enzymes like COX-2 and enoyl-[acyl-carrier] protein reductase. These insights are vital for optimizing compound design for better efficacy in therapeutic applications .
Mecanismo De Acción
The mechanism of action of methyl indolizine-1-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the unique structural features of the indolizine ring, which allows for specific binding and activity modulation .
Comparación Con Compuestos Similares
Indole: A structurally related compound with a fused benzene and pyrrole ring.
Indolizine: The parent compound of methyl indolizine-1-carboxylate.
Pyrrole: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carboxylate group. This structural feature imparts distinct chemical and biological properties, differentiating it from other indolizine derivatives .
Actividad Biológica
Methyl indolizine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Overview of Indolizine Compounds
Indolizines are a class of heterocyclic compounds characterized by their fused five- and six-membered rings. This compound belongs to this family and has been investigated for its potential therapeutic effects, particularly in the fields of anti-infective and anti-inflammatory treatments. The structural similarities between indolizines and other biologically active compounds suggest that modifications to the indolizine scaffold can yield derivatives with enhanced pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its inhibitory effects on both susceptible and multi-drug-resistant strains of Mtb using the resazurin microplate assay method. Notably, derivatives of indolizine have shown promising results in inhibiting Mtb growth, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 16 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Methyl Indolizine Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 16 | Mycobacterium tuberculosis |
N'-(pyridine-4-carbonyl) indolizine-1-carbohydrazide | 32 | Mycobacterium tuberculosis |
Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | 8 | Mycobacterium tuberculosis |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, one derivative exhibited an IC50 value of 5.84 µM, comparable to that of the established COX inhibitor indomethacin . The mechanism involves hydrophobic interactions with the COX-2 enzyme, highlighting the potential for these compounds in treating inflammatory diseases.
Cytotoxicity Assessment
The cytotoxic effects of methyl indolizine derivatives have been evaluated using the MTT assay. While some derivatives displayed cytotoxicity against cancer cell lines, others showed selective toxicity towards pathogenic bacteria without significantly affecting human cell lines. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Studies and Research Findings
Several case studies have highlighted the biological activities associated with methyl indolizine derivatives:
- Antitubercular Screening : A series of synthesized indolizine derivatives were screened for their activity against Mtb. Compounds demonstrating over 90% inhibition at low concentrations were further evaluated for toxicity against VERO cells, ensuring their safety profile .
- COX-2 Inhibition Studies : Research on various indolizine derivatives revealed their potential as COX-2 inhibitors, with several compounds showing micromolar activity levels. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indolizine ring could enhance inhibitory potency .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between methyl indolizine derivatives and target enzymes like COX-2 and enoyl-[acyl-carrier] protein reductase (Involved in fatty acid synthesis). These studies provide insights into optimizing compound design for better efficacy .
Propiedades
IUPAC Name |
methyl indolizine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSWYPMFMFPQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573105 | |
Record name | Methyl indolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316375-85-6 | |
Record name | Methyl indolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.